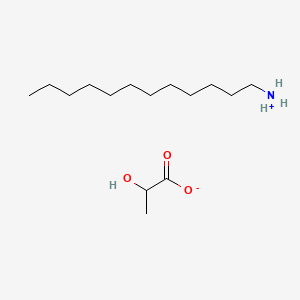

Dodecylammonium lactate

Description

Contextualization of Quaternary Ammonium (B1175870) Compounds in Amphiphilic Chemistry

Amphiphilic chemistry is the study of molecules that possess both water-loving (hydrophilic) and water-fearing (hydrophobic) properties. Quaternary ammonium compounds (QACs) are a prominent class of cationic amphiphiles. A QAC is characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. Current time information in Bangalore, IN. This cationic center constitutes the hydrophilic headgroup. Attached to the nitrogen are one or more alkyl chains that form the hydrophobic tail. Current time information in Bangalore, IN. It is important to distinguish that dodecylammonium lactate (B86563) is a primary ammonium salt, where the nitrogen is bonded to one alkyl group and three hydrogen atoms ([CH₃(CH₂)₁₁NH₃]⁺), rather than a quaternary ammonium salt, which has four organic substituents. However, it functions within the same general principles of cationic amphiphiles.

The dual nature of these molecules dictates their behavior in solution; they spontaneously orient themselves at interfaces, such as air-water or oil-water, to minimize the unfavorable interaction between their hydrophobic tails and the polar solvent. atamanchemicals.com Above a specific concentration, they self-assemble into organized structures like micelles, vesicles, or lamellar phases. rsc.orgnih.gov The effectiveness and function of these amphiphiles are heavily dependent on the balance between their hydrophilic and lipophilic portions. Current time information in Bangalore, IN. The architecture of these compounds can be varied to create monomeric (single head and tail), dimeric (gemini), or bolaamphiphilic structures, each with distinct self-assembly characteristics and properties. rsc.orgnih.gov

Significance of Lactate as an Organic Counterion in Self-Assembling Systems

The properties of the counterion—including its size, hydration radius, and structure—significantly influence key parameters of self-assembly. rug.nl Organic counterions, as opposed to simple inorganic halides (like Cl⁻ or Br⁻), are of particular interest. doi.org Their increased size and potential hydrophobicity can lead to stronger binding at the micellar surface, which more effectively reduces electrostatic repulsion. niscpr.res.inrug.nl This enhanced binding typically results in a lower critical micelle concentration (CMC), meaning aggregation occurs at a lower surfactant concentration. niscpr.res.in

Lactate (CH₃CH(OH)COO⁻) is a noteworthy organic counterion for several reasons. Its organic structure can lead to more specific interactions with the surfactant headgroups and can even penetrate the outer region of the micelle core. rug.nl Furthermore, lactate is a chiral molecule, existing as L-lactate and D-lactate. This introduces the possibility of transferring molecular chirality to the supramolecular level, potentially forming chiral aggregates. Studies on other systems have shown that organic counterions can profoundly impact the morphology of the resulting aggregates, favoring the formation of varied structures like elongated or wormlike micelles instead of simple spherical ones. rug.nl

Evolution and Current Trajectories in Dodecylammonium Lactate Research

Research into simple alkylammonium salts like this compound is rooted in the fundamental study of surfactant science. The synthesis is a straightforward acid-base reaction between dodecylamine (B51217) and lactic acid. acs.orgresearchgate.net Early investigations into such surfactants focused on characterizing their basic physicochemical properties, such as determining their critical micelle concentration and understanding their adsorption behavior at interfaces.

Contemporary research trajectories are increasingly influenced by the principles of green and sustainable chemistry. Both dodecylamine, derivable from fatty acids, and lactic acid, produced via fermentation, can be sourced from renewable feedstocks. acs.org This positions this compound as a potentially bio-based surfactant. Current research on related functionalized amphiphiles explores their use in creating advanced materials like metallosomes or as components in noncovalently constructed systems. acs.orgrsc.org

The exploration of dodecylamine derivatives for various applications, such as in the formation of functional coatings or as petroleum-collecting agents, indicates a broad interest in this class of amphiphile. researchgate.netresearchgate.net Future research on this compound specifically could focus on its unique properties imparted by the lactate counterion, such as its behavior in deep eutectic solvents or its potential to form chiral aggregates. acs.org Studies involving the layer-by-layer assembly of polyelectrolytes and nanoparticles for sensor applications also highlight a potential direction for employing such functional surfactants. researchgate.net

Fundamental Principles Governing Amphiphilic Behavior of this compound

The self-assembly of this compound in an aqueous solution is governed by a combination of thermodynamic forces and molecular geometry.

The Hydrophobic Effect : This is the primary driving force for aggregation. The long, nonpolar twelve-carbon (dodecyl) chain disrupts the hydrogen-bonding network of water. To minimize this thermodynamic penalty, the dodecyl chains aggregate, sequestering themselves from the water and forming a nonpolar core.

Electrostatic Interactions : The surface of the aggregate is populated by the positively charged ammonium headgroups (-NH₃⁺). These groups repel each other, which opposes the aggregation process. This repulsion is moderated by the negatively charged lactate counterions that are drawn to the aggregate's surface, forming an electrical double layer. niscpr.res.in The degree to which the lactate ions bind to the micellar surface significantly impacts the stability and size of the resulting aggregates.

Critical Micelle Concentration (CMC) : At low concentrations, this compound exists as individual ions (monomers) in solution. As the concentration increases, a point is reached where the formation of aggregates (micelles) becomes spontaneous. This concentration is the Critical Micelle Concentration (CMC). nanoscience.com The CMC is a fundamental property that reflects the stability of the micelle relative to the monomer. The use of an organic counterion like lactate, which can bind more effectively to the headgroups, is expected to lower the CMC compared to a similar surfactant with a simple halide counterion. niscpr.res.in

Molecular Packing : The geometry of the surfactant molecule influences the shape of the final aggregate. This is often described by the critical packing parameter, which relates the volume of the hydrophobic tail, the cross-sectional area of the headgroup at the aggregate surface, and the length of the tail. Depending on this value, surfactants can form spherical micelles, cylindrical (rod-like) micelles, bilayers (vesicles), or other complex phases.

The interplay of these principles dictates the rich phase behavior and functional properties of this compound in solution.

Research Data

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₃₃NO₃ |

| Molar Mass | 275.43 g/mol |

| Cationic Component | Dodecylammonium ([CH₃(CH₂)₁₁NH₃]⁺) |

| Anionic Component | Lactate ([CH₃CH(OH)COO]⁻) |

| Surfactant Type | Cationic (Primary Ammonium Salt) |

| Synthesis | Acid-base reaction of Dodecylamine and Lactic Acid |

Table 2: Illustrative Effect of Organic Counterions on the Critical Micelle Concentration (CMC) of Decylammonium Surfactants

This table demonstrates how increasing the hydrophobicity of the carboxylate counterion decreases the CMC, highlighting the significant role of the counterion. Data is based on findings for decylammonium carboxylates. niscpr.res.in

| Counterion | Counterion Formula | CMC (mmol/L) |

| Formate (B1220265) | HCOO⁻ | 110 |

| Acetate | CH₃COO⁻ | 87 |

| Propionate | CH₃CH₂COO⁻ | 66 |

| n-Butyrate | CH₃(CH₂)₂COO⁻ | 48 |

Properties

CAS No. |

7491-20-5 |

|---|---|

Molecular Formula |

C15H33NO3 |

Molecular Weight |

275.43 g/mol |

IUPAC Name |

dodecylazanium;2-hydroxypropanoate |

InChI |

InChI=1S/C12H27N.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(4)3(5)6/h2-13H2,1H3;2,4H,1H3,(H,5,6) |

InChI Key |

GVHKXTXVQJKDEQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC[NH3+].CC(C(=O)[O-])O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Dodecylammonium Lactate Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the dodecylammonium lactate (B86563) system.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. hw.ac.uk In dodecylammonium lactate, distinct signals are observed for the protons of the dodecylammonium cation and the lactate anion. The chemical shift (δ), measured in parts per million (ppm), is influenced by the electron density around the proton. compoundchem.com

The dodecyl chain exhibits characteristic signals: a triplet around 0.9 ppm for the terminal methyl (CH₃) group, a broad multiplet between 1.2-1.4 ppm for the central methylene (B1212753) (-(CH₂)₉-) groups, and a multiplet around 3.0 ppm for the methylene group adjacent to the ammonium (B1175870) head group (-CH₂-NH₃⁺). The lactate anion shows a doublet around 1.3 ppm for its methyl (CH₃) group and a quartet around 4.1 ppm for the methine (CH) proton.

The protons of the ammonium group (-NH₃⁺) and the hydroxyl group (-OH) of lactate are "exchangeable protons." acdlabs.com Their chemical shifts and peak shapes are highly sensitive to factors like solvent, temperature, and concentration due to chemical exchange processes with solvent molecules or other exchangeable protons. acdlabs.comlibretexts.org This exchange can lead to broad signals, and in the presence of deuterium (B1214612) oxide (D₂O), these peaks may disappear from the spectrum as the protons are replaced by deuterium. hw.ac.uk Studies on dodecylammonium chloride have demonstrated that the rate of proton exchange between the ammonium cation and water can be quantified using specialized NMR techniques, providing insight into the dynamics of these systems. researchgate.net

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Functional Group | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Dodecylammonium | Terminal CH₃ | ~0.9 | Triplet |

| Dodecylammonium | -(CH₂)₉- | ~1.2 - 1.4 | Multiplet |

| Dodecylammonium | -CH₂-N | ~3.0 | Multiplet |

| Dodecylammonium | -NH₃⁺ | Variable, often broad | Singlet (broad) |

| Lactate | CH₃- | ~1.3 | Doublet |

| Lactate | -CH(OH)- | ~4.1 | Quartet |

| Lactate | -OH | Variable, often broad | Singlet (broad) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, the spectrum would show a series of signals for the twelve carbons of the alkyl chain, typically between 14 ppm and 40 ppm. The carbon adjacent to the nitrogen (-CH₂-N) would appear further downfield. In the lactate anion, the methyl carbon (CH₃) resonates around 21 ppm, the methine carbon (-CH(OH)-) around 69 ppm, and the carboxylate carbon (-COO⁻) appears significantly downfield, around 180 ppm. hmdb.ca

Isotopic labeling, where ¹²C is replaced by the NMR-active ¹³C isotope, is a powerful technique used to trace metabolic pathways or to enhance signal intensity for specific carbon atoms. wikipedia.orgsigmaaldrich.com For instance, using ¹³C-labeled lactate in a biological system would allow researchers to follow its metabolic fate. researchgate.net In structural studies, selective ¹³C labeling can simplify complex spectra and help identify specific carbon signals, which is particularly useful for larger molecules or complex mixtures. nih.govcore.ac.ukresearchgate.net

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Functional Group | Approximate Chemical Shift (δ, ppm) |

| Dodecylammonium | Terminal CH₃ | ~14 |

| Dodecylammonium | -(CH₂)₉- | ~22 - 32 |

| Dodecylammonium | -CH₂-N | ~40 |

| Lactate | CH₃- | ~21 |

| Lactate | -CH(OH)- | ~69 |

| Lactate | -COO⁻ | ~180 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Multidimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), provide correlational data between different nuclei, which is invaluable for unambiguous signal assignment in complex molecules. nih.govhmdb.ca The HSQC experiment generates a 2D spectrum that shows correlations between directly bonded protons and carbons. nih.gov

For this compound, an HSQC spectrum would display a cross-peak for each C-H bond, linking the chemical shift of a proton on the horizontal axis to the chemical shift of the carbon it is attached to on the vertical axis. This allows for the definitive assignment of which proton signal corresponds to which carbon signal, resolving ambiguities that may arise from analyzing 1D spectra alone. This technique is especially useful for differentiating the numerous overlapping -CH₂- signals in the long dodecyl chain.

Specialized NMR experiments can probe the interactions between the dodecylammonium cation and the lactate anion, as well as their dynamic behavior in solution. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can detect spatial proximities between protons of the cation and the anion, providing evidence of ion pairing.

Furthermore, the study of nuclear relaxation times (T₁ and T₂) provides insights into molecular dynamics. nih.gov For example, NMR relaxometry studies on n-dodecylammonium chloride have revealed information about local conformational changes (trans-gauche isomerizations) in the alkyl chains, translational diffusion, and collective molecular motions. nih.govresearchgate.net Similar studies on this compound could elucidate how the lactate counterion influences the mobility and aggregation behavior of the dodecylammonium cation. Solid-state NMR studies on related ionic compounds have also been used to investigate the rotational dynamics of ions within a crystal lattice. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. youtube.compurdue.edu The IR spectrum of this compound displays characteristic absorption bands for both the cation and the anion.

Key vibrational modes include:

N-H Stretching: The ammonium group (-NH₃⁺) exhibits broad and strong absorptions in the region of 2800-3200 cm⁻¹.

O-H Stretching: The hydroxyl group of the lactate anion shows a broad, strong band, typically around 3300-3500 cm⁻¹. libretexts.org

C-H Stretching: The alkyl chain's C-H bonds show sharp, strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orgpressbooks.pub

C=O Stretching: The carboxylate group (-COO⁻) of the lactate anion has a very strong and characteristic absorption band. For carboxylates, this peak is typically found in the 1550-1610 cm⁻¹ range.

N-H Bending: The bending vibration of the ammonium group appears around 1500-1600 cm⁻¹.

C-H Bending: The bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups of the dodecyl chain appear in the 1350-1470 cm⁻¹ region. libretexts.org

The analysis of these vibrational modes confirms the presence of the key functional groups within the ionic compound. lehigh.edunih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Intensity |

| Lactate O-H | Stretching | 3300 - 3500 | Strong, Broad |

| Ammonium N-H | Stretching | 2800 - 3200 | Strong, Broad |

| Alkyl C-H | Stretching | 2850 - 2960 | Strong |

| Carboxylate C=O | Asymmetric Stretching | 1550 - 1610 | Strong |

| Ammonium N-H | Bending | 1500 - 1600 | Medium |

| Alkyl C-H | Bending | 1350 - 1470 | Medium |

X-ray Diffraction (XRD) for Crystalline and Supramolecular Structures

Small-Angle Scattering (SAXS/SANS) for Aggregate Morphology and Size Distributions

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful, non-destructive techniques used to investigate the structure of materials on a nanometer to micrometer scale. nih.gov These methods are particularly well-suited for studying the shape, size, and interactions of self-assembled structures like micelles and vesicles in solution. nih.gov

For this compound solutions, SAXS and SANS can be employed to determine key structural parameters of the self-assembled aggregates. The analysis of the scattering data can reveal whether the aggregates are spherical, ellipsoidal, or cylindrical micelles, or have more complex morphologies like vesicles.

Key Research Findings from SAXS/SANS Analysis:

Aggregation Number: The intensity of the scattered radiation at zero angle, I(0), is proportional to the molecular weight of the scattering particle. This allows for the calculation of the aggregation number, which is the average number of this compound molecules per micelle. nih.gov

Internal Structure: For core-shell structures like micelles, SAXS and SANS can provide information about the dimensions of the hydrophobic core and the hydrophilic shell. dannalab.com Contrast variation techniques in SANS, where the scattering length density of the solvent is adjusted (e.g., by using mixtures of H₂O and D₂O), can be particularly powerful in highlighting different components of the aggregate structure.

The following table illustrates the type of data that could be obtained from a hypothetical SAXS/SANS study on this compound solutions at different concentrations.

| Concentration (mM) | Aggregate Morphology | Radius of Gyration (Rg) (nm) | Aggregation Number (Nagg) |

| 5 | Spherical Micelles | 2.1 | 65 |

| 10 | Spherical Micelles | 2.3 | 75 |

| 20 | Ellipsoidal Micelles | 2.8 | 110 |

| 50 | Cylindrical Micelles | 4.5 | 250 |

This table presents hypothetical data for illustrative purposes, based on typical behavior of similar surfactants.

Electron Microscopy (e.g., Cryo-TEM) for Direct Visualization of Self-Assembled Structures

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique that allows for the direct visualization of nanoscale structures in their native, hydrated state. nih.govnih.gov This method is invaluable for confirming the morphologies determined by scattering techniques and for observing more complex and heterogeneous structures that may be present in this compound solutions.

In Cryo-TEM, a thin film of the sample solution is rapidly frozen in a cryogen (e.g., liquid ethane), vitrifying the water and trapping the self-assembled structures in a solid, glass-like state. nih.gov This vitrification process prevents the formation of ice crystals that would otherwise damage the delicate structures. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures.

Direct Visualization with Cryo-TEM:

Cryo-TEM provides high-resolution, two-dimensional projection images of the this compound aggregates. This direct visualization can unambiguously identify the presence of various structures.

Micellar Morphologies: Cryo-TEM can directly image spherical, ellipsoidal, and worm-like (cylindrical) micelles, providing visual confirmation of the models used to fit SAXS/SANS data.

Vesicle Characterization: For systems that form vesicles, Cryo-TEM is an essential tool for characterizing their size distribution, lamellarity (number of bilayers), and membrane thickness. uni-saarland.de It can reveal whether the vesicles are unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). nih.gov

Observation of Complex Structures: Cryo-TEM can also capture more complex and transient structures, such as intermediate phases in micelle-to-vesicle transitions or the coexistence of different aggregate types.

Below is a hypothetical data table summarizing potential findings from a Cryo-TEM analysis of this compound solutions under different conditions.

| Sample Condition | Observed Structures | Mean Diameter (nm) | Lamellarity |

| 10 mM this compound | Spherical and Ellipsoidal Micelles | 4-6 | N/A |

| 50 mM this compound | Worm-like Micelles | 5 (width) | N/A |

| 10 mM this compound with 5 mol% Cholesterol | Unilamellar Vesicles | 50-200 | 1 |

| 20 mM this compound with 10 mol% Cholesterol | Multilamellar Vesicles | 100-500 | 2-5 |

This table presents hypothetical data for illustrative purposes.

Self Assembly and Aggregation Phenomena of Dodecylammonium Lactate Systems

Micellar Formation and Characterization

The primary mode of self-assembly for single-chain surfactants in solution is the formation of micelles. This process is initiated above a specific concentration known as the critical micelle concentration (CMC), where the hydrophobic tails aggregate to form a core, minimizing their contact with water, while the hydrophilic headgroups form a corona at the micelle-water interface.

The CMC is a fundamental parameter characterizing a surfactant's efficiency in forming micelles. Its determination relies on monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the onset of micellization. Several methodologies are commonly employed:

Conductometry: This technique is highly suitable for ionic surfactants like dodecylammonium lactate (B86563). The specific conductivity of the solution is plotted against the surfactant concentration. Below the CMC, conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the slope of the line decreases because the newly formed micelles have a lower molar conductivity than the individual ions due to the binding of counterions and the lower mobility of the large aggregate. The CMC is identified as the concentration at the intersection of the two linear portions of the plot.

Tensiometry: Surface tension measurements provide another robust method. As surfactant monomers are added to the solution, they adsorb at the air-water interface, reducing the surface tension. Once the interface is saturated, the monomers begin to form micelles in the bulk solution. At this point, the surface tension becomes nearly constant with further increases in surfactant concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration.

Fluorescence Spectroscopy: This method utilizes fluorescent probes (e.g., pyrene) that are sensitive to the polarity of their microenvironment. In an aqueous solution below the CMC, the probe resides in a polar environment. Above the CMC, the hydrophobic probe preferentially partitions into the nonpolar micellar core. This change in environment alters the probe's fluorescence spectrum (e.g., the ratio of certain vibronic peak intensities), and the CMC is determined from the inflection point in the plot of the spectral property versus surfactant concentration.

| Methodology | Principle | Typical Observation at CMC |

| Conductometry | Measures the electrical conductivity of the solution. | A distinct change (decrease) in the slope of the conductivity vs. concentration plot. |

| Tensiometry | Measures the surface tension of the solution at the air-water interface. | A break point where surface tension ceases to decrease significantly with increasing concentration. |

| Fluorescence Spectroscopy | Monitors the change in the emission spectrum of a solvatochromic probe. | An abrupt change in a spectral parameter (e.g., intensity ratio) indicating probe partitioning into the micellar core. |

The counterion, in this case, lactate (CH₃CH(OH)COO⁻), plays a crucial role in the micellization of the dodecylammonium cation (CH₃(CH₂)₁₁NH₃⁺). The properties of the counterion directly influence the electrostatic interactions between the cationic headgroups at the micelle surface.

The spontaneous process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic) is a key parameter that quantifies the thermodynamic favorability of the process. It is typically negative for spontaneous micelle formation and can be calculated from the CMC using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β) RT ln(CMC)

where:

β is the degree of counterion binding (the fraction of counterions associated with the micelle).

R is the universal gas constant.

T is the absolute temperature.

CMC is expressed as a mole fraction.

The geometry of micelles is not static and can be influenced by factors such as surfactant concentration, temperature, and the presence of additives. The shape and size of the aggregates are often described by the critical packing parameter (CPP), defined as:

CPP = v / (a₀ * lc)

where:

v is the volume of the hydrophobic tail.

a₀ is the optimal headgroup area at the micelle surface.

lc is the length of the hydrophobic tail.

The value of the CPP dictates the preferred geometry of the self-assembled structure. For dodecylammonium lactate, the effective headgroup area (a₀) is significantly influenced by the degree of lactate counterion binding, which screens the repulsion between the ammonium (B1175870) headgroups.

Spherical Micelles (CPP ≤ 1/3): At concentrations just above the CMC, surfactants like this compound typically form spherical micelles.

Cylindrical or Rod-like Micelles (1/3 < CPP ≤ 1/2): As the surfactant concentration increases, the degree of counterion binding can also increase. This reduces the effective headgroup area (a₀), causing the CPP to rise and favoring a transition from spherical to cylindrical (rod-like) micelles. This transition leads to a significant increase in the viscosity of the solution.

Other Phases: At even higher concentrations, further transitions to more complex structures like hexagonal or cubic liquid crystalline phases can occur.

The specific transitions and the concentrations at which they occur are highly dependent on the exact nature of the counterion and its interaction with the headgroup.

When this compound is mixed with another surfactant, the resulting mixed micelles often exhibit non-ideal behavior due to specific interactions between the different components at the micellar interface. This behavior is particularly pronounced when mixing surfactants with different headgroup charges or structures.

Research on dodecylammonium salts with mixed counterions (e.g., fluorocarbon and hydrocarbon anions) demonstrates that such mixing can lead to the formation of micelles that are thermodynamically more stable than those formed by either component alone. nih.gov This phenomenon, known as synergistic interaction, is indicated by a negative deviation from ideal mixing behavior and results in a CMC for the mixture that is lower than expected. nih.gov The stabilization arises from favorable interactions at the micellar surface, such as reduced electrostatic repulsion or better packing arrangements between the different counterions. nih.gov The degree of this synergism can be quantified using interaction parameters derived from regular solution theory.

Vesicle and Complex Supra-Aggregate Formation

Under certain conditions, surfactants can form bilayers that enclose an aqueous compartment, creating structures known as vesicles. While single-chain surfactants like this compound typically form micelles, vesicle formation can be induced by mixing them with other amphiphiles or by specific counterions that promote a more planar geometry (CPP ≈ 1).

The formation of vesicles from a mixture of anionic and cationic surfactants is a well-documented phenomenon where the strong electrostatic attraction between the oppositely charged headgroups leads to the formation of a catanionic surfactant pair. This pair behaves like a double-tailed, charge-neutral (zwitterionic) amphiphile, which has a CPP close to 1 and readily forms bilayer structures and vesicles. It is conceivable that under specific pH conditions or in the presence of a suitable co-surfactant, this compound could participate in the formation of such complex supra-aggregates. The lactate counterion, through hydrogen bonding or other specific interactions, could also play a role in mediating the formation of non-micellar aggregates.

Phase Behavior and Conditions Favoring Vesicle Formation

The formation of vesicles in catanionic surfactant systems, such as those involving dodecylammonium salts, is a spontaneous process driven by the reduction of unfavorable hydrocarbon-water contacts and the electrostatic interactions between the oppositely charged ions. The phase behavior is complex and highly dependent on several factors, including the total surfactant concentration, the molar ratio of the cationic and anionic species, and temperature. uni-regensburg.de

In systems analogous to this compound, such as mixtures of dodecylammonium chloride and sodium dodecyl sulfate (B86663), vesicle formation is favored in regions of the phase diagram where there is a slight excess of one of the ionic components. dtu.dk When the cationic and anionic surfactants are near a 1:1 stoichiometric ratio, the system tends to form a precipitate due to strong charge neutralization. uni-regensburg.de However, as the composition deviates from this equimolar ratio, lamellar phases and, particularly in dilute solutions (typically below 5% by weight), vesicular phases become predominant. uni-regensburg.de The formation of these vesicles is thermodynamically driven, and they can remain stable for extended periods. uni-regensburg.de

The general phase progression as a function of the molar ratio of cationic to anionic components typically follows a transition from micelles of the excess component to vesicles, then to a lamellar phase or precipitate near the equimolar point, and back to vesicles and finally micelles of the other component as its concentration becomes excessive. uni-regensburg.de

Factors Influencing Vesicle Stability and Structural Dynamics

The stability and structural integrity of this compound vesicles are governed by a delicate balance of intermolecular forces, which can be modulated by external conditions. Key factors include temperature, pH, and the presence of electrolytes.

Temperature: Catanionic vesicles exhibit significant temperature sensitivity. The stability of the vesicles is linked to the Krafft temperature of the surfactant mixture, which is the temperature below which the surfactant precipitates out of solution. Systems must be maintained above this temperature for vesicles to form and persist. uni-regensburg.de

pH: The charge of the headgroup can be influenced by pH, which in turn affects the packing of the surfactant molecules and the stability of the aggregates. For this compound, changes in pH could alter the protonation state of the lactate, thereby influencing the electrostatic interactions that are crucial for vesicle stability.

The structural dynamics of these vesicles involve processes such as membrane fluctuations, fusion, and fission, which are influenced by the bending elasticity of the bilayer. The energy required to bend the bilayer into a closed vesicle is a critical factor; this energy is minimized at certain compositions where one surfactant is in excess, thus favoring the formation of small, stable vesicles. dtu.dk

Formation of Catanionic and Asymmetric Aggregates

This compound is itself a catanionic system, formed from a cationic (dodecylammonium) and an anionic (lactate) species. When mixed with other anionic surfactants, such as sodium dodecyl sulfate (SDS), it can form mixed catanionic aggregates. The strong electrostatic attraction between the dodecylammonium cation and the anionic surfactant headgroup, supplemented by van der Waals forces between the hydrocarbon tails, leads to highly synergistic interactions. researchgate.net

Morphology Diagrams for Self-Assembled Architectures

The diverse self-assembled structures formed by this compound systems under varying conditions can be systematically represented in morphology or phase diagrams. arxiv.orgsemanticscholar.org These diagrams map the different aggregate structures (e.g., monomers, micelles, vesicles, lamellar phases, precipitate) as a function of key parameters like total surfactant concentration and the molar ratio of the components. mpg.defrontiersin.org

A typical, albeit generalized, phase diagram for a catanionic system shows a large region of vesicle formation in dilute conditions on either side of an equimolar precipitation zone. uni-regensburg.deresearchgate.net At higher concentrations, these vesicle phases often transition into more ordered lamellar liquid crystalline phases. uni-regensburg.de The precise boundaries of these phases are determined by the thermodynamic balance between electrostatic interactions, hydrophobic effects, and the geometric packing constraints of the amphiphilic molecules. semanticscholar.org

Table 1: Generalized Phase Behavior of a Catanionic Surfactant System

| Molar Ratio (Cationic:Anionic) | Low Concentration (<5% wt) | High Concentration (>20% wt) |

|---|---|---|

| Cationic-rich (e.g., >3:1) | Micelles / Vesicles | Isotropic solution |

| Slight Cationic Excess (e.g., 2:1) | Vesicles | Lamellar Phase |

| Near Equimolar (e.g., 1:1) | Precipitate | Precipitate / Lamellar Phase |

| Slight Anionic Excess (e.g., 1:2) | Vesicles | Lamellar Phase |

This table represents a generalized behavior for catanionic systems and specific boundaries would need to be experimentally determined for this compound.

Surface and Interfacial Tension Behavior

The accumulation of this compound molecules at interfaces, such as the air-water interface, leads to a significant reduction in surface tension, a hallmark of surfactant activity.

Measurement of Surface Activity and Adsorption Isotherms

The surface activity of this compound is determined by measuring the surface tension of its aqueous solutions at various concentrations. As the concentration increases, the surface tension decreases until it reaches a plateau at the critical micelle concentration (CMC), where the interface becomes saturated and aggregates begin to form in the bulk solution.

The relationship between the amount of surfactant adsorbed at the interface and its concentration in the bulk solution at a constant temperature is described by an adsorption isotherm. mdpi.combiointerfaceresearch.commdpi.com For ionic surfactants, the adsorption process is driven by both the hydrophobicity of the alkyl chain and the electrostatic interactions at the interface. researchgate.net In systems like dodecylammonium chloride mixed with an anionic surfactant, strong attractive interactions between the oppositely charged headgroups lead to enhanced adsorption at the air-water interface. researchgate.net The experimental data can often be fitted to models like the Langmuir or Freundlich isotherms to characterize the adsorption process. scispace.com The Langmuir model assumes monolayer adsorption onto a surface with a finite number of identical sites, while the Freundlich model is an empirical equation that describes adsorption on heterogeneous surfaces. researchgate.net

Quantification of Surface Excess Concentration and Molecular Area

The effectiveness of a surfactant is often quantified by its surface excess concentration (Γ), which represents the amount of surfactant adsorbed per unit area of the interface relative to the bulk concentration. kruss-scientific.comquora.com It can be calculated from the slope of the surface tension (γ) versus the natural logarithm of the concentration (ln C) plot using the Gibbs adsorption isotherm equation. kruss-scientific.comgjournals.org

For a 1:1 ionic surfactant like this compound, the equation is: Γ = - (1 / 2RT) * (dγ / dlnC)

Where R is the universal gas constant and T is the absolute temperature. The factor of 2 accounts for the two ionic species that result from the dissociation of the surfactant. quora.com

Once the maximum surface excess concentration (Γ_max) is determined from the steepest slope of the γ vs. ln C plot, the minimum area occupied by each molecule (A_min) at the interface can be calculated using the following relationship: researchgate.net A_min = 1 / (Γ_max * N_A)

Where N_A is Avogadro's number. This value provides insight into how tightly the surfactant molecules are packed at the interface. For catanionic mixtures, such as dodecylammonium chloride and SDS, the strong electrostatic attractions lead to tighter packing and a smaller minimum molecular area than would be observed for the individual components. researchgate.net

Table 2: Illustrative Interfacial Properties for a Catanionic Surfactant

| Parameter | Symbol | Typical Value Range | Unit |

|---|---|---|---|

| Surface Excess Concentration | Γ_max | 1.0 - 4.0 x 10⁻⁶ | mol/m² |

Note: These values are illustrative for typical single-chain ionic surfactants and catanionic mixtures. Specific experimental determination is required for this compound.

Mechanisms of Interfacial Adsorption

The interfacial adsorption of this compound in aqueous systems is a phenomenon governed by the amphiphilic nature of the dodecylammonium cation. This process involves the spontaneous accumulation of dodecylammonium ions at an interface, such as the air-water interface, leading to a reduction in the interfacial tension. The primary driving force behind this adsorption is the system's tendency to minimize unfavorable interactions between the hydrophobic dodecyl chains and water molecules.

The dodecylammonium cation consists of a long, hydrophobic alkyl chain (the dodecyl group) and a hydrophilic ammonium headgroup. This dual character dictates its behavior at an interface. The hydrophobic tail seeks to avoid the aqueous phase, while the charged headgroup has a strong affinity for water. Consequently, at an air-water interface, the dodecylammonium ions orient themselves with their hydrophobic tails directed towards the air and their hydrophilic ammonium heads remaining solvated in the water. This arrangement disrupts the cohesive hydrogen-bonding network of water at the surface, resulting in a decrease in surface tension.

As the concentration of this compound in the bulk solution increases, so does the number of ions adsorbed at the interface. This leads to a progressive decrease in surface tension until the interface becomes saturated with a monolayer of dodecylammonium ions. Beyond this point, a critical concentration, known as the critical micelle concentration (CMC), is reached. At and above the CMC, the addition of more surfactant molecules results in the formation of self-assembled aggregates called micelles within the bulk solution, and the surface tension remains relatively constant.

The table below presents typical values for the critical micelle concentration (CMC) and the surface tension at the CMC for dodecylammonium chloride, which can be considered representative for understanding the interfacial behavior of this compound.

| Compound | Critical Micelle Concentration (CMC) (mol/L) | Surface Tension at CMC (mN/m) |

| Dodecylammonium Chloride | ~0.013 - 0.015 | ~35 - 40 |

Note: These values are for dodecylammonium chloride and serve as an illustrative example for the expected behavior of this compound.

The adsorption process can be influenced by several factors, including temperature, pH, and the presence of other electrolytes. For instance, an increase in temperature can affect both the solubility of the surfactant and the hydrophobic interactions, thereby altering the CMC and the efficiency of surface tension reduction. The pH of the solution will determine the degree of protonation of the lactate and ammonium species, which can influence the electrostatic interactions at the interface. The presence of other salts in the solution can screen the electrostatic repulsion between the charged headgroups, promoting closer packing of the surfactant molecules at the interface and potentially lowering the CMC.

The study of interfacial adsorption mechanisms is crucial for understanding and optimizing the applications of this compound in various fields where surface activity is important, such as in the formulation of detergents, emulsifiers, and foaming agents.

Theoretical and Computational Investigations of Dodecylammonium Lactate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the molecular Schrödinger equation, providing fundamental information about a molecule's electronic structure, energy, and properties. northwestern.edu These ab initio methods, meaning "from first principles," utilize the fundamental laws of quantum mechanics without reliance on empirical data. lsu.edu Key insights derived from these calculations include the distribution of electron density, the nature of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map, which are crucial for understanding molecular reactivity. wavefun.com

For a system like dodecylammonium lactate (B86563), these calculations can elucidate the charge distribution across the dodecylammonium cation and the lactate anion. Methods such as Hartree-Fock (HF) provide a foundational approximation, while more advanced techniques that account for electron correlation, like Density Functional Theory (DFT) or post-HF methods, offer higher accuracy. usc.edu

A central application is the calculation of partial atomic charges, which helps in understanding intermolecular interactions. For instance, in a study of the related dodecyltrimethylammonium (B156365) ion, various quantum methods were used to evaluate atomic charges. It was found that the positive charge is not localized solely on the nitrogen atom but is delocalized over the first few alkyl groups of the tail. This charge delocalization significantly influences the ion's solubility and its interaction with other molecules and surfaces.

Applying these methods to dodecylammonium lactate would involve:

Geometry Optimization: Determining the lowest-energy three-dimensional structure of the dodecylammonium-lactate ion pair.

Electrostatic Potential Mapping: Visualizing the charge distribution to identify electrophilic (positive) and nucleophilic (negative) regions, which dictates how the ion pair interacts with water, surfaces, and other molecules.

Molecular Orbital Analysis: Examining the HOMO and LUMO energies and distributions to predict sites of chemical reactivity.

Table 1: Representative Theoretical Methods in Quantum Chemistry

| Method | Acronym | Key Feature | Typical Application |

|---|---|---|---|

| Hartree-Fock | HF | Treats electron-electron repulsion in an average way; neglects electron correlation. | Initial geometry optimization, basic electronic structure. |

| Density Functional Theory | DFT | Uses electron density instead of the wave function to calculate energy; includes electron correlation. | Highly accurate geometries, energies, and electronic properties. |

| Møller-Plesset Perturbation Theory | MPn | Adds electron correlation to the HF result through perturbation theory (e.g., MP2, MP4). | High-accuracy energy calculations. |

| Coupled Cluster | CC | A highly accurate (and computationally expensive) method for including electron correlation. | Gold-standard benchmark calculations for small molecules. |

Molecular Dynamics Simulations for Aggregation Processes and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation technique used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a "molecular movie" that reveals the time evolution of the system, offering deep insights into dynamic processes like surfactant self-assembly and aggregation. nih.govnih.gov

For this compound in an aqueous solution, MD simulations can model the entire process of micellization. Starting from a random distribution of surfactant ions and water molecules, the simulation can show how hydrophobic interactions drive the dodecyl tails to cluster together, minimizing their contact with water, while the hydrophilic ammonium (B1175870) headgroups and lactate counterions remain exposed to the aqueous phase.

Key analyses performed on MD simulation trajectories include:

Radial Distribution Functions (RDFs): These functions describe how the density of surrounding particles varies as a function of distance from a reference particle. For example, an RDF between the nitrogen atoms of the ammonium groups can indicate the formation of aggregates and their characteristic size. acs.org

Interaction Energy Calculations: The simulations allow for the quantification of non-covalent interactions, such as van der Waals forces between the alkyl chains and electrostatic interactions between the headgroups, counterions, and water molecules. acs.org

Aggregate Analysis: Algorithms are used to identify clusters of molecules, track their size and shape over time, and determine properties like the aggregation number of a micelle. nih.gov

Simulations of various surfactant systems have revealed detailed mechanisms of aggregation, the structure of the oil-water interface, and the role of counterions in stabilizing micelles. researchgate.net An MD study of this compound would provide a nanoscale view of its aggregation behavior, clarifying the specific roles of hydrophobic forces, hydrogen bonding between lactate and water, and electrostatic interactions in the formation and stability of its self-assembled structures.

Density Functional Theory (DFT) for Adsorption Mechanisms and Surface Interactions

Density Functional Theory (DFT) is a powerful quantum mechanical method that calculates the electronic structure of systems by modeling the electron density. udel.edu It offers a balance of accuracy and computational efficiency that makes it ideal for studying the interaction of molecules with surfaces, a process known as adsorption. scribd.comyoutube.com DFT calculations can predict the most stable adsorption sites on a surface, determine the binding (adsorption) energy, and reveal the nature of the chemical bonds formed between the molecule and the surface. psu.edu

The study of lactic acid adsorption on zirconia surfaces provides a relevant example. Using DFT, researchers identified that lactic acid preferentially adsorbs in a bidentate bridging mode, where both carboxylate oxygen atoms bind to surface metal cations. The calculations also determined the activation energy for surface-catalyzed reactions.

For this compound, DFT could be used to investigate its adsorption onto various materials, which is critical for applications like mineral flotation, corrosion inhibition, and surface modification. A typical DFT study would involve:

Surface Modeling: Creating a slab model of the substrate material (e.g., silica, a metal, or a polymer).

Adsorbate Placement: Placing the dodecylammonium cation and lactate anion at various high-symmetry sites on the surface (e.g., on top of a surface atom, in the bridge between two atoms, or in a hollow site). psu.edu

Energy Minimization: Calculating the total energy for each configuration to find the most stable adsorption geometry.

Adsorption Energy Calculation: The adsorption energy is calculated as: Eads = Etotal - (Eslab + Emolecule) where a more negative value indicates stronger adsorption. psu.edu

Electronic Structure Analysis: Analyzing the charge density difference and density of states (DOS) shows how charge is redistributed upon adsorption, indicating whether the interaction is primarily physical (physisorption) or chemical (chemisorption). youtube.com

Such a study would clarify how the dodecyl chain, the ammonium headgroup, and the lactate counterion contribute to the binding mechanism on a specific surface.

Predictive Models for Self-Assembly: The Packing Parameter Theory

The critical packing parameter (CPP), or shape factor, is a simple yet powerful concept that predicts the morphology of self-assembled surfactant aggregates based on the geometry of the constituent molecules. rsc.orgarxiv.org It provides a crucial link between the molecular structure of an amphiphile and the macroscopic structure it forms in solution. The CPP is a dimensionless number defined by the equation:

CPP = v / (a₀ ⋅ lₐ)

where:

v is the volume of the hydrophobic tail.

a₀ is the optimal or effective area occupied by the hydrophilic headgroup at the aggregate-water interface.

lₐ is the critical length of the hydrophobic tail, which is its maximum possible effective length. packagingdiscussions.com

The value of the CPP dictates the curvature of the aggregate interface. The headgroup area, a₀ , is a particularly critical term, as it is influenced by electrostatic repulsion between headgroups, solvation effects, and the specific binding of counterions. acs.orgacs.org For this compound, the effective size of the ammonium headgroup and the degree to which the lactate anion binds to it will strongly modulate a₀ .

The relationship between the CPP value and the resulting aggregate structure is well-established and can be summarized in the following table.

Table 2: Relationship Between Critical Packing Parameter (CPP) and Aggregate Morphology

| CPP Value | Optimal Headgroup Area vs. Tail Area | Preferred Curvature | Resulting Aggregate Structure |

|---|---|---|---|

| < 1/3 | Large headgroup | Highly positive | Spherical micelles |

| 1/3 to 1/2 | Positive | Cylindrical or rod-like micelles | |

| 1/2 to 1 | Balanced headgroup and tail | Zero (flat) | Vesicles or flexible bilayers |

| > 1 | Small headgroup | Negative | Inverted (reverse) micelles |

Source: Adapted from principles of packing parameter theory. arxiv.orgpackagingdiscussions.com

By estimating the values of v, a₀, and lₐ for this compound, one can predict whether it is more likely to form spherical micelles, cylindrical micelles, or bilayers under specific conditions of temperature, concentration, and ionic strength.

Structure-Property Relationship Modeling for Amphiphilic Characteristics

Structure-Property Relationship (SPR) and Quantitative Structure-Property Relationship (QSPR) models are frameworks used to correlate the chemical structure of molecules with their physical, chemical, or biological properties. ntnu.no For amphiphilic molecules, these models aim to predict key functional characteristics based on a set of calculated molecular features, known as descriptors. mdpi.com This approach is invaluable for designing new surfactants with tailored properties without the need for exhaustive synthesis and testing. nih.gov

For this compound, an SPR model could be developed to predict properties essential to its function as a surfactant, such as:

Critical Micelle Concentration (CMC): The concentration at which micelles begin to form.

Surface Tension (γ_cmc): The surface tension of the solution at the CMC, indicating its effectiveness at reducing surface tension.

Hydration Profile: The extent to which the molecule and its aggregates interact with water. mdpi.com

The process involves several steps:

Descriptor Generation: A range of molecular descriptors are calculated for this compound and related amphiphiles. These can include constitutional descriptors (e.g., molecular weight, number of carbon atoms), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., dipole moment, polarizability, partial charges).

Property Measurement: The target properties (like CMC) are experimentally measured for a training set of these amphiphiles.

Model Building: Statistical or machine learning methods are used to build a mathematical model that links the descriptors to the measured properties. For instance, studies on phenolipids have successfully correlated lipophilicity (log P) with alkyl chain length and the number of hydroxyl groups in the aromatic ring. mdpi.com

Model Validation: The model's predictive power is tested on a separate set of molecules not used in the training process.

A validated SPR model for alkylammonium lactate systems would allow for the rapid in silico screening of new candidate structures, accelerating the discovery of amphiphiles optimized for specific applications.

Applications of Dodecylammonium Lactate in Advanced Chemical and Material Systems

Role as Surfactants and Emulsifying Agents

The efficacy of dodecylammonium lactate (B86563) as a surfactant stems from its ability to adsorb at interfaces, such as air-water or oil-water, thereby reducing the interfacial tension. This property is fundamental to its function in stabilizing multiphase systems.

The primary mechanism by which dodecylammonium lactate stabilizes emulsions is through electrostatic repulsion. researchgate.net Upon adsorption at the oil-water interface, the cationic ammonium (B1175870) groups impart a positive charge to the surface of the oil droplets. This results in electrostatic repulsive forces between the droplets, preventing them from approaching each other and coalescing. crimsonpublishers.com

In addition to electrostatic stabilization, steric hindrance can also play a role. The long dodecyl chains extending from the droplet surface can create a physical barrier that further inhibits droplet aggregation. The combination of these electrostatic and steric effects provides robust stabilization for emulsion systems. docsdrive.com

Conversely, the surface-active properties of this compound can also be harnessed for demulsification, particularly in the breaking of water-in-oil (W/O) emulsions, which are commonly encountered in the petroleum industry. mdpi.com In these systems, water droplets are dispersed in a continuous oil phase. This compound, when introduced to such an emulsion, can migrate to the water-oil interface and disrupt the rigid film of natural surfactants (like asphaltenes and resins) that stabilize the emulsion. lp.edu.ua By displacing these natural surfactants and reducing the interfacial tension, it facilitates the coalescence of the small water droplets into larger ones, which then separate from the oil phase due to gravity. researchgate.netresearchgate.net

Corrosion and Biocorrosion Inhibition

This compound demonstrates significant potential as a corrosion inhibitor, particularly for protecting metallic surfaces in acidic environments. Its effectiveness is attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition of corrosion by this compound is primarily achieved through the adsorption of its molecules onto the metallic surface. This adsorption can occur through a combination of physical and chemical interactions. The positively charged ammonium group can be electrostatically attracted to the negatively charged metal surface (in certain conditions), leading to physisorption. Furthermore, the nitrogen atom in the ammonium group possesses a lone pair of electrons that can be shared with the vacant d-orbitals of the metal atoms, resulting in the formation of a coordinate covalent bond, a process known as chemisorption. researchgate.net The long dodecyl chain then orients away from the surface, creating a hydrophobic layer that repels water and corrosive species. irost.ir

The adsorption process is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the concentration of the inhibitor in the solution to the extent of surface coverage on the metal. irost.irnih.gov

The effectiveness of this compound as a corrosion inhibitor can be quantitatively assessed using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.govresearchgate.net

Potentiodynamic polarization studies can determine the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. By measuring the shift in the corrosion potential (Ecorr) and the reduction in the corrosion current density (icorr), the inhibition efficiency can be calculated. This compound typically acts as a mixed-type inhibitor, meaning it suppresses both the anodic and cathodic reactions. mdpi.com

Electrochemical Impedance Spectroscopy (EIS) provides further insights into the corrosion inhibition mechanism. In the presence of an effective inhibitor like this compound, the charge transfer resistance (Rct) of the metal-solution interface increases significantly, indicating a slower corrosion rate. Concurrently, the double-layer capacitance (Cdl) tends to decrease, which is attributed to the displacement of water molecules and the formation of a protective inhibitor film on the metal surface.

The inhibition efficiency (IE%) can be calculated from both potentiodynamic polarization and EIS data. The following tables present representative data for the corrosion inhibition of mild steel in an acidic medium by dodecylamine (B51217), the active component of this compound.

Table 1: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with and without Dodecylamine

| Inhibitor Concentration (ppm) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (IE%) |

| Blank | -475 | 1120 | - |

| 200 | -490 | 310 | 72.3 |

| 400 | -495 | 220 | 80.4 |

| 600 | -500 | 160 | 85.7 |

| 800 | -505 | 120 | 89.3 |

| 1000 | -510 | 90 | 92.0 |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in 1 M HCl with and without Dodecylamine

| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (IE%) |

| Blank | 45 | 120 | - |

| 200 | 180 | 65 | 75.0 |

| 400 | 250 | 50 | 82.0 |

| 600 | 320 | 40 | 85.9 |

| 800 | 410 | 30 | 89.0 |

| 1000 | 520 | 25 | 91.3 |

Based on a comprehensive search of available scientific and technical literature, there is currently no specific information regarding the applications of the chemical compound This compound in the advanced chemical and material systems outlined in your request.

Extensive searches were conducted to find data on the use of this compound in the following areas:

Advanced Material Design and Functionalization:

Incorporation into Nano-structured Composites

Surface Modification and Coating Applications

Analytical Chemistry Methodologies:

Use as Derivatization Reagents for Enhanced Spectroscopic Detection

Applications in Separation Science and Sample Preparation

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on this compound as per the strict constraints of the prompt.

Biochemical and Biotechnological Research Perspectives Involving Lactate Counterions

Metabolic Pathways and Biotechnological Production of Lactic Acid

Lactic acid is a chiral molecule existing as two stereoisomers: L-lactic acid and D-lactic acid. mdpi.com The biotechnological production of lactic acid, primarily through microbial fermentation, is favored over chemical synthesis due to its ability to produce optically pure isomers from renewable resources at lower temperatures and with less energy consumption. ncsu.edueuropa.eu This process is crucial for obtaining the lactate (B86563) counterion used in compounds like dodecylammonium lactate.

Microbial Fermentation Strategies for Enantiomerically Pure Lactate

The production of enantiomerically pure L(+) or D(-) lactic acid is achievable by selecting specific microbial strains for fermentation. ncsu.edu Lactic Acid Bacteria (LAB) are the primary microorganisms used for this purpose and can be categorized as homofermentative, producing almost exclusively lactic acid, or heterofermentative, which produce other byproducts. mdpi.com

Key microorganisms for producing optically pure lactic acid include various species of Lactobacillus, Bacillus, Enterococcus, and the fungus Rhizopus oryzae. mdpi.commdpi.com The choice of microorganism is critical as it determines the optical purity of the resulting lactic acid. For instance, L-lactic acid is often preferred in food and pharmaceutical applications due to its assimilation in the human body. researchgate.net Fermentation strategies such as fed-batch and continuous fermentation are employed to enhance yield and productivity while mitigating issues like substrate and product inhibition. mdpi.comresearchgate.netcolab.ws Fed-batch fermentation, in particular, has been shown to be advantageous for achieving high concentrations of lactic acid. mdpi.comresearchgate.net

| Microorganism | Lactate Isomer | Reported Titer (g/L) | Key Characteristics |

|---|---|---|---|

| Lactobacillus rhamnosus | L-Lactic Acid | 235 | High yield and optical purity (98%) mdpi.com |

| Rhizopus oryzae (immobilized) | L-Lactic Acid | 321 | Achieves very high titers, though may require aeration mdpi.com |

| Alkaliphilic bacterium (unspecified) | L-Lactic Acid | 180.6 | High productivity in multi-pulse fed-batch mode mdpi.com |

| Escherichia coli (engineered) | D-Lactic Acid | Varies | Engineered for homofermentative D-lactate production researchgate.net |

Engineered Systems for Optimized Lactate Biosynthesis

To overcome the limitations of natural microbial strains, metabolic engineering has become a key strategy for enhancing lactic acid production. walshmedicalmedia.com Organisms like Escherichia coli and the yeast Saccharomyces cerevisiae are frequently engineered due to their well-understood genetic backgrounds and ease of manipulation. mdpi.com S. cerevisiae is particularly suitable for organic acid production because of its tolerance to low pH environments. mdpi.comnih.gov

Common metabolic engineering strategies include:

Overexpression of Lactate Dehydrogenase (LDH) genes : Increasing the expression of the enzyme that converts pyruvate (B1213749) to lactate enhances the metabolic flux towards lactic acid. walshmedicalmedia.com

Knockout of Competing Pathways : Deleting genes responsible for the production of byproducts like ethanol (B145695), acetate, and formate (B1220265) channels more carbon toward the desired lactic acid pathway. walshmedicalmedia.com

Transporter Engineering : Improving the cell's ability to export lactic acid can reduce product inhibition and increase final titers. nih.gov

Adaptive Evolution : Gradually exposing engineered strains to high concentrations of lactic acid can select for more tolerant variants with improved production capabilities. nih.govnih.gov

Through these strategies, engineered strains have achieved significantly higher titers and yields. For example, an engineered S. cerevisiae strain was able to produce 121.5 g/L of L-lactic acid in a fed-batch bioreactor. nih.gov Similarly, engineered E. coli strains have been developed to efficiently produce D- or L-lactic acid from various sugars found in lignocellulosic biomass. mdpi.com

Physicochemical Influence of Lactate Counterions on Bioactivity of Amphiphiles

The choice of counterion paired with an amphiphilic cation, such as dodecylammonium, is not trivial. The counterion can significantly influence the compound's physicochemical properties and, consequently, its biological activity.

Impact of Counterion Identity on Amphiphile Biological Functionality

The biological functionality of cationic amphiphiles, particularly their antimicrobial properties, can be modulated by the associated counterion. nih.gov Cationic surfactants exert their antimicrobial effect by adsorbing to and penetrating the negatively charged cell membranes of microbes. The counterion can affect this interaction by altering the compound's solubility, critical micelle concentration (CMC), and its ability to permeate biological membranes. nih.govresearchgate.net

Osmolarity Considerations in Lactate-Mediated Biochemical Studies

When studying the biological effects of lactate salts, such as sodium lactate or by extension this compound, it is crucial to consider the osmotic load of the treatment solutions. nih.gov The administration of hypertonic solutions can introduce confounding variables that may be incorrectly attributed to the specific action of the lactate molecule itself. researchgate.net

High concentrations of any salt can alter the osmotic pressure of the extracellular environment, leading to changes in cell volume and function. researchgate.net For example, Ringer's lactate solution, an isotonic crystalloid fluid, is specifically formulated with an osmolarity of approximately 273 mOsm/L to be compatible with physiological conditions. nih.gov In experimental settings, failure to control for osmolarity can lead to misinterpretation of results. nih.gov Studies have shown that hyperosmotic solutions can increase gastrointestinal fluid volume, which in turn can alter the absorption of co-administered compounds. researchgate.net Therefore, in any biochemical study involving this compound, appropriate controls, such as using a salt solution with a different counterion but matched osmolarity, are necessary to distinguish the specific effects of the lactate ion from the non-specific effects of osmotic pressure.

General Mechanisms of Interaction between Lactate Derivatives and Biomolecules

Lactate is increasingly recognized not merely as a metabolic waste product but as a key signaling molecule that participates in a wide range of biological processes. nih.govkoreascience.kr It acts as a coordinator of whole-body metabolism, a readily available fuel source, and a signaling molecule that can communicate between cells and tissues. nih.gov

Lactate exerts its signaling effects through several mechanisms:

Receptor-Mediated Signaling : Lactate can act as a ligand for the G-protein coupled receptor HCA1 (also known as GPR81), which is expressed in various tissues, including adipose tissue. nih.gov Activation of this receptor can lead to downstream effects such as the inhibition of lipolysis. mdpi.com

Metabolic Regulation : As a central metabolic hub, lactate influences cellular redox balance (the NADH/NAD+ ratio) and can inhibit other metabolic pathways, such as the oxidation of fats. mdpi.com

Epigenetic Modification : A recently discovered mechanism involves the lactylation of histone proteins. frontiersin.org Lactate can serve as a precursor for this post-translational modification, where a lactyl group is added to lysine (B10760008) residues on histones. nih.govfrontiersin.org This modification can alter chromatin structure and stimulate gene transcription, thereby linking cellular metabolic state directly to epigenetic regulation. nih.govcambridge.orgresearchgate.net

Non-Histone Protein Lactylation : Beyond histones, lactate can also modify non-histone proteins, altering their stability, enzymatic activity, and molecular interactions. creative-proteomics.comresearchgate.net This can impact diverse cellular processes, including cell cycle progression and immune responses. researchgate.netresearchgate.net

These signaling roles demonstrate that the lactate counterion in this compound is not inert. It has the potential to interact with cellular machinery in complex ways, which could synergize with or modulate the primary action of the dodecylammonium amphiphile. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for Dodecylammonium Lactate

The exploration of dodecylammonium lactate (B86563), a protic ionic liquid surfactant, has opened intriguing possibilities across various scientific and technological domains. However, to fully unlock its potential, future research must venture into more complex and nuanced areas. The following sections outline key future research directions and unexplored avenues, focusing on the design of novel derivatives, advanced characterization, computational modeling, environmental sustainability, and emerging applications.

Q & A

Basic Research Questions

Q. How is the critical micelle concentration (CMC) of dodecylammonium lactate determined experimentally?

- Methodological Answer : The CMC can be determined using the spectrometric iodine method (measuring iodine solubilization in micellar solutions) and water solubilization techniques . For dodecylammonium carboxylates, CMC values derived from these methods may differ by an order of magnitude due to sensitivity to micelle size and aggregation kinetics. For example, spectrometric iodine methods yield lower CMC values (e.g., 2.0×10⁻⁴ mol·dm⁻³ for dodecylammonium acetate) compared to water solubilization (2.0×10⁻³ mol·dm⁻³) . Calibrate both methods with control surfactants to validate results.

Q. What experimental protocols are recommended for synthesizing and purifying this compound?

- Methodological Answer : Synthesis should follow acid-base neutralization between dodecylamine and lactic acid under controlled pH. Purification involves recrystallization in non-polar solvents (e.g., hexane). Consult literature precedent for reaction conditions (e.g., solvent choice, stoichiometry) and obtain approval for scale-up or novel reactions, as outlined in laboratory safety protocols . Monitor purity via thin-layer chromatography (TLC) and characterize using FTIR or NMR .

Q. How does pH influence the surface activity of this compound?

- Methodological Answer : Adjust pH using HCl or NaOH to study protonation effects. At higher pH, dodecylammonium ions convert to dodecylamine, reducing adsorption density on surfaces like quartz. Measure adsorption using carbon-14 tracer techniques and correlate with zeta potential and contact angle data. For example, adsorption density peaks near pH 6–8 due to optimal ion exchange and electrostatic interactions .

Advanced Research Questions

Q. How can conflicting CMC values from different experimental methods be reconciled?

- Methodological Answer : Discrepancies arise from method-specific sensitivities. The spectrometric iodine method detects smaller pre-micellar aggregates, while water solubilization reflects larger micelles. Perform error analysis (e.g., standard deviation across triplicates) and cross-validate with additional techniques like conductivity measurements or isothermal titration calorimetry (ITC). For dodecylammonium carboxylates, discrepancies of ~10x are common .

Q. What role do counterions play in modulating the micellar properties of this compound?

- Methodological Answer : Counterions (e.g., chloride, acetate) alter micellar charge and packing via Hofmeister effects . Use small-angle neutron scattering (SANS) or dynamic light scattering (DLS) to compare micellar sizes. Added salts (e.g., KCl) compress the electrical double layer, lowering CMC and increasing micellar weight, as observed in dodecylammonium chloride studies .

Q. How does this compound interact with biomimetic membranes?

- Methodological Answer : Employ fluorescence anisotropy or differential scanning calorimetry (DSC) to study membrane fluidity changes. For example, incorporate lactate-functionalized surfactants into lipid bilayers and monitor phase transitions. Computational modeling (e.g., molecular dynamics simulations) can predict insertion mechanisms and critical packing parameters .

Data Contradiction and Analysis

Q. How should researchers address inconsistencies in adsorption density data across pH ranges?

- Methodological Answer : Inconsistent adsorption trends may stem from pH-dependent surfactant speciation or surface charge reversal. Use zeta potential measurements to track surface charge and Langmuir adsorption isotherms to model binding affinity. For quartz surfaces, adsorption maxima correlate with zero zeta potential points (~pH 2–3 and 8–10), as shown in dodecylammonium acetate studies .

Methodological Best Practices

- Experimental Design : Always include control experiments (e.g., surfactant-free solutions) and triplicate measurements to ensure reproducibility .

- Data Interpretation : Use principal component analysis (PCA) or multivariate regression to disentangle pH, ionic strength, and concentration effects .

- Safety and Compliance : Adhere to institutional protocols for handling amines and lactic acid derivatives, including proper ventilation and PPE (e.g., safety goggles, gloves) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.